N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-2-20-9-6-4-3-5-8(9)15-21(18,19)10-7-13-12(17)14-11(10)16/h3-7,15H,2H2,1H3,(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJMGWZIAYEKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the cyclization of appropriate pyrimidine derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide is prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using bromine, leading to the formation of brominated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Substitution: Various electrophilic reagents can be used under mild to moderate conditions to achieve substitution on the aromatic ring.
Major Products Formed
The major products formed from these reactions include brominated derivatives and substituted aromatic compounds, which can be further utilized in various applications .
Scientific Research Applications
N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The following table summarizes key structural differences and molecular properties of analogous sulfonamide-containing pyrimidine derivatives:
Key Observations:
Substituent Effects on Polarity and Solubility: The 2-ethoxyphenyl group in the target compound introduces moderate hydrophobicity compared to the ethyl group in , which reduces solubility in aqueous media.
Molecular Weight and Steric Effects :
- The target compound’s molecular weight (~311 g/mol) is intermediate, while exhibits a higher weight (~454 g/mol) due to its complex substituents. Bulkier groups (e.g., 2-methyl-5-sulfamoylphenyl in ) may hinder membrane permeability or enzyme active-site access.
Biological Activity
N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core with various substituents that contribute to its biological activity. The molecular formula is C12H14N2O4S, and it features a sulfonamide group that enhances its pharmacological profile.
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at low concentrations.
Anticancer Properties
A series of studies have evaluated the anticancer potential of this compound. In particular, it has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC50 values reported range from 10 to 20 µM, indicating moderate potency compared to established chemotherapeutics.
Mechanism of Action
The mechanism through which this compound exerts its effects appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit the activity of certain kinases associated with cancer cell signaling.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited an MIC of 15 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli.
- Cytotoxicity Assay : In a cytotoxicity assay involving MCF-7 cells, the compound showed an IC50 value of 18 µM after 48 hours of exposure, indicating significant potential for further development as an anticancer agent.
- Enzyme Inhibition Studies : Molecular docking studies have suggested that the compound binds effectively to the active sites of target enzymes involved in tumor growth, providing insights into its mechanism of action.
Data Summary
| Biological Activity | Tested Concentration | Effectiveness (IC50/MIC) |
|---|---|---|
| Antimicrobial (S. aureus) | 15 µg/mL | MIC |
| Antimicrobial (E. coli) | 25 µg/mL | MIC |
| Cytotoxic (MCF-7 cells) | 18 µM | IC50 |
Q & A
Q. What are the recommended methods for synthesizing N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols, including:
- Pyrimidine core formation : Use Biginelli-like reactions with urea derivatives and β-keto esters under acidic conditions .
- Sulfonamide introduction : React the pyrimidine intermediate with 2-ethoxyphenylsulfonyl chloride in aprotic solvents (e.g., DCM) .
- Optimization : Key variables include pH (6–8 for sulfonamide coupling), temperature (60–80°C), and solvent polarity. Yields improve with slow addition of sulfonyl chloride and inert atmosphere .
Q. Table 1: Synthesis Optimization Parameters
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C |
| Solvent | DCM/DMF | DCM reduces side reactions |
| Reaction Time | 4–6 hours | Prolonged time degrades product |
Q. Which analytical techniques are critical for structural confirmation of this compound?
- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the pyrimidine-sulfonamide linkage .
- Spectroscopy :
- IR : Confirm sulfonamide (-SO₂-NH-) stretches (~1340 cm⁻¹) and hydroxyl (-OH) groups (~3430 cm⁻¹) .
- NMR : Analyze aromatic proton splitting patterns (e.g., 2-ethoxyphenyl protons at δ 6.8–7.2 ppm) .
- Mass spectrometry : Identify molecular ion peaks (e.g., m/z 285.25 for C₁₀H₁₃N₃O₅S) and fragmentation patterns .
Q. How can researchers preliminarily assess the biological activity of this compound?
- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) to evaluate antibacterial potential, given sulfonamide’s structural mimicry of PABA .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM .
- ADME prediction : Calculate logP (via HPLC) to assess lipophilicity; 2-ethoxyphenyl may enhance membrane permeability compared to fluorophenyl analogs .
Advanced Research Questions
Q. How do substituent variations (e.g., ethoxy vs. fluoro) impact structure-activity relationships (SAR)?
- Substituent effects :
- Ethoxy group : Enhances lipophilicity (logP +0.5 vs. fluoro) and π-π stacking with aromatic residues in target proteins .
- Hydroxyl group : Critical for hydrogen bonding to enzyme active sites (e.g., DHFR’s Asp27) .
- Experimental design : Synthesize analogs (e.g., 3-fluoro, 4-chloro derivatives) and compare IC₅₀ values in enzyme assays.
Q. Table 2: SAR Comparison of Pyrimidine-sulfonamide Derivatives
| Substituent | logP | DHFR IC₅₀ (µM) | Cell Permeability |
|---|---|---|---|
| 2-ethoxy | 1.8 | 12.3 | High |
| 3-fluoro | 1.3 | 18.9 | Moderate |
| 4-chloro | 2.1 | 9.7 | High |
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate purity : Use HPLC (>98% purity) to rule out impurities skewing results .
- Conformational analysis : Perform molecular dynamics simulations to assess if the sulfonamide adopts non-planar conformations in solution .
- Target validation : Use CRISPR knockouts to confirm if observed activity is target-specific (e.g., DHFR) or off-target .
Q. How can molecular docking guide mechanistic studies of this compound?
- Protocol :
- Protein preparation : Retrieve DHFR structure (PDB: 1RA2), remove water, add hydrogens.
- Ligand parameterization : Generate 3D conformers of the compound using RDKit.
- Docking : Use AutoDock Vina with grid boxes centered on the active site.
- Key interactions : The 2-hydroxy group forms H-bonds with Asp27, while the sulfonamide interacts with Leu4 and Phe31 via van der Waals forces .
Q. What experimental controls are essential when analyzing enzyme inhibition data?
- Positive controls : Use trimethoprim (DHFR inhibitor) to validate assay conditions .
- Negative controls : Include DMSO vehicle and inactive analogs (e.g., des-hydroxy derivative).
- Data normalization : Express activity as % inhibition relative to no-inhibitor baseline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
